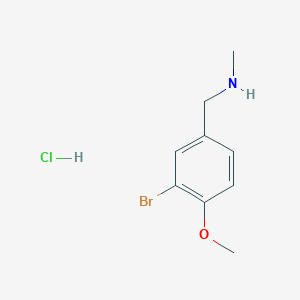

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride

Description

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride is a halogenated arylalkylamine derivative with the molecular formula C₉H₁₁BrNO₂·HCl and a molecular weight of 296.55 g/mol. The compound features a phenyl ring substituted with a bromine atom at the meta-position (C3) and a methoxy group at the para-position (C4). The amine group is methylated, forming a secondary amine structure. This compound is utilized in medicinal chemistry and drug discovery, particularly in the synthesis of enzyme inhibitors and receptor-targeting molecules .

Properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-11-6-7-3-4-9(12-2)8(10)5-7;/h3-5,11H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWOXEWIEBYINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)OC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.

Methylation: The brominated intermediate is then subjected to methylation using methylamine under controlled conditions to form the desired amine derivative.

Hydrochloride Formation: The final step involves the conversion of the free base amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Azido or cyano derivatives.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine and methoxy groups influences its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Substitution Pattern Variations

a. 1-(4-Bromophenyl)-N-methylmethanamine Hydrochloride

- Molecular Formula : C₈H₉BrN·HCl

- However, the absence of the methoxy group diminishes electron-donating effects, which may alter interactions with aromatic-binding enzymes or receptors .

b. 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine Hydrochloride

- Molecular Formula : C₈H₈ClFN·HCl

- Key Differences : Chlorine replaces bromine at C3, and a fluorine is added at C2.

- Impact : Chlorine’s smaller atomic radius and fluorine’s strong electron-withdrawing effects reduce lipophilicity compared to the bromo-methoxy analog. This could decrease membrane permeability but improve metabolic stability .

c. 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride

Functional Group Modifications

a. N-Methyl-4-bromobenzylamine Hydrochloride

- Molecular Formula : C₈H₁₀BrN·HCl

- Key Differences : The benzylamine structure lacks a direct phenyl-methanamine linkage, and bromine is at C3.

- However, the para-bromine substitution may reduce steric compatibility with tight binding pockets compared to the meta-substituted methoxy-bromo analog .

b. 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine Hydrochloride

- Molecular Formula: C₁₀H₁₅Cl₂NO₂

- Key Differences : Additional ethoxy and methoxy groups at C4 and C5, respectively, and chlorine replaces bromine.

- Impact : The increased substitution complexity (Cl, ethoxy, methoxy) enhances steric bulk and electronic diversity, which may improve selectivity for multi-substrate enzymes. However, the higher molecular weight (252.14 g/mol) could reduce solubility .

Heterocyclic Analogues

a. N-Methyl-[(4-bromothien-3-yl)methyl]amine Hydrochloride

- Molecular Formula : C₆H₇BrNS·HCl

- Key Differences : A thiophene ring replaces the benzene ring, with bromine at the thiophene C4 position.

- However, reduced aromaticity compared to benzene may weaken π-π stacking interactions .

Research Implications

- Bioactivity: The bromo-methoxy substitution in the primary compound is critical for targeting enzymes like monoamine oxidases or kinases, where halogen and methoxy groups participate in hydrophobic and hydrogen-bonding interactions .

- Drug Design : Compounds with meta-bromo and para-methoxy substitutions (e.g., the primary compound) balance lipophilicity and electronic effects, making them favorable for central nervous system (CNS) penetration .

- Synthetic Feasibility : The primary compound’s synthesis (via nucleophilic substitution or reductive amination) is comparable to analogs but requires precise control to avoid over-halogenation or demethylation .

Biological Activity

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromo and methoxy substitution on a phenyl ring, which is significant for its biological activity. The synthesis typically involves the bromination of 4-methoxyaniline followed by N-methylation.

Chemical Structure:

- IUPAC Name: 1-(3-bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride

- Molecular Formula: C10H14BrClN2O

- Molecular Weight: 277.59 g/mol

The biological activity of this compound may involve interaction with various molecular targets, including receptors and enzymes. The presence of the methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride has been studied for its effects on:

- Anticancer Activity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines, particularly in breast cancer models.

- Neuroprotective Effects: Research suggests that compounds with similar structures exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems.

Anticancer Activity

A study investigating derivatives of 3-bromo-4-methoxyaniline highlighted that modifications in the structure can significantly affect anticancer potency. For instance, compounds with additional substitutions showed enhanced inhibitory effects on cancer cell proliferation (Flynn et al., 2023) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 0.237 | MCF-7 | BRD4 inhibition |

| Compound B | 0.500 | MDA-MB-231 | Cell cycle arrest |

| 1-(3-Bromo...) | TBD | TBD | TBD |

Neuroprotective Studies

Research into similar N-substituted phenyl compounds indicates potential neuroprotective effects through modulation of oxidative stress pathways and enhancement of neurotrophic factors (Zhang et al., 2022) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.